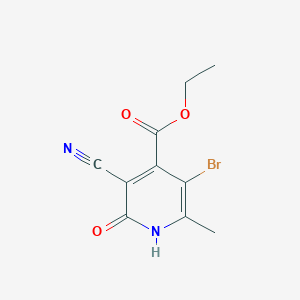
Ethyl 3-bromo-5-cyano-6-hydroxy-2-methylisonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-bromo-5-cyano-6-hydroxy-2-methylisonicotinate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 3-bromo-5-cyano-6-hydroxy-2-methylisonicotinic acid ethyl ester and is a member of the isonicotinic acid family.
Mécanisme D'action
The exact mechanism of action of Ethyl 3-bromo-5-cyano-6-hydroxy-2-methylisonicotinate is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are essential for the survival of cancer cells, tuberculosis bacteria, and malaria parasites.
Biochemical and Physiological Effects:
Ethyl 3-bromo-5-cyano-6-hydroxy-2-methylisonicotinate has been shown to have a variety of biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tuberculosis bacteria, and reduce the parasitemia (presence of parasites in the blood) in malaria-infected mice. Additionally, this compound has been shown to have low toxicity in normal cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ethyl 3-bromo-5-cyano-6-hydroxy-2-methylisonicotinate is its potent activity against various diseases. This compound has shown promising results in preclinical studies, and further research is warranted to determine its clinical efficacy. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on Ethyl 3-bromo-5-cyano-6-hydroxy-2-methylisonicotinate. One of the areas of interest is the development of analogs of this compound with improved solubility and bioavailability. Additionally, further studies are needed to determine the clinical efficacy of this compound in the treatment of various diseases. Finally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential therapeutic applications.
Conclusion:
In conclusion, Ethyl 3-bromo-5-cyano-6-hydroxy-2-methylisonicotinate is a promising compound that has shown potent activity against various diseases. The synthesis method is relatively simple, and this compound has been extensively studied in the field of medicinal chemistry. Further research is needed to determine the clinical efficacy of this compound and to develop analogs with improved solubility and bioavailability.
Méthodes De Synthèse
Ethyl 3-bromo-5-cyano-6-hydroxy-2-methylisonicotinate can be synthesized by reacting 3-bromo-5-cyano-6-hydroxy-2-methylisonicotinic acid with ethyl alcohol in the presence of a catalyst. This reaction results in the formation of the ethyl ester of the acid. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Ethyl 3-bromo-5-cyano-6-hydroxy-2-methylisonicotinate has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, tuberculosis, and malaria. It has been reported that this compound has potent antitumor activity and can inhibit the growth of cancer cells. Additionally, it has been shown to be effective against drug-resistant strains of tuberculosis and malaria.
Propriétés
Formule moléculaire |
C10H9BrN2O3 |
|---|---|
Poids moléculaire |
285.09 g/mol |
Nom IUPAC |
ethyl 3-bromo-5-cyano-2-methyl-6-oxo-1H-pyridine-4-carboxylate |
InChI |
InChI=1S/C10H9BrN2O3/c1-3-16-10(15)7-6(4-12)9(14)13-5(2)8(7)11/h3H2,1-2H3,(H,13,14) |
Clé InChI |
XAJJLBJTHIWPAH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=O)NC(=C1Br)C)C#N |
SMILES canonique |
CCOC(=O)C1=C(C(=O)NC(=C1Br)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



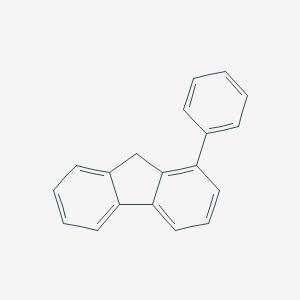
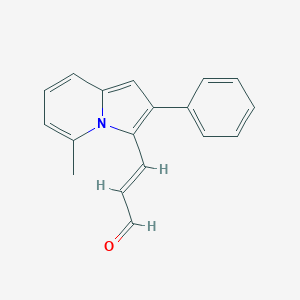

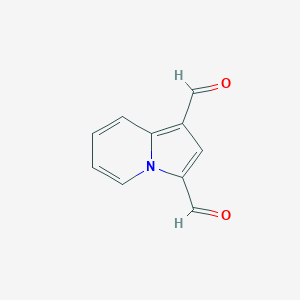
![2,6-dibromo-1H,2H,3H-pyrazolo[1,2-a]pyrazol-4-ium](/img/structure/B289730.png)
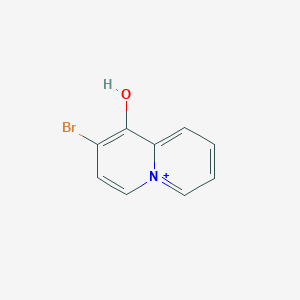
![9-Aminopyrido[1,2-a]quinolinium](/img/structure/B289733.png)
![1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium](/img/structure/B289736.png)
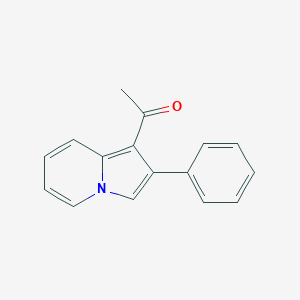
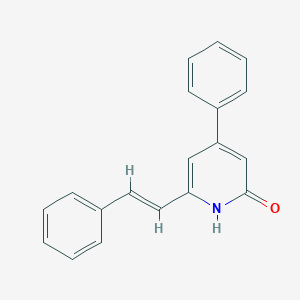



![2-Isopropylisothiazolo[2,3-a]pyridin-8-ium](/img/structure/B289748.png)